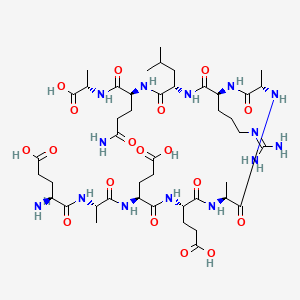
Leishmania peptide 183
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leishmania peptide 183 is an antigen.
化学反応の分析
Interaction with Target Proteins
Research indicates that Leishmania peptide 183 interacts specifically with proteins that play crucial roles in the survival and infectivity of Leishmania parasites. Notably, it has been shown to bind to proteins involved in cellular signaling pathways, which may lead to the inhibition of parasite viability.
-
Mechanism of Action : The peptide's mechanism involves disrupting protein-protein interactions that are essential for the parasite's lifecycle. For instance, studies have demonstrated that peptides derived from non-conserved regions of Leishmania proteins can inhibit their interaction with mammalian proteins, thereby reducing the infectivity of the parasites .
Enzymatic Reactions
This compound has also been implicated in enzymatic reactions within the parasite:
-
Enzyme Inhibition : The peptide has been tested as a potential inhibitor of Leishmania metallo-aminopeptidases, which are critical for protein degradation and nutrient acquisition by the parasite. Inhibition studies revealed that the peptide could significantly reduce enzyme activity, indicating its potential as a therapeutic agent .
Structural Activity Relationship Studies
The structural activity relationship (SAR) studies conducted on various analogs of this compound have provided insights into its efficacy:
-
Peptide Variants : By modifying specific amino acid residues within the peptide, researchers have identified variants that exhibit enhanced binding affinity to target proteins and improved inhibitory effects against Leishmania growth .
Quantitative Proteomic Analysis
A quantitative proteomic analysis was performed on amastigotes (the intracellular form of Leishmania) treated with this compound:
-
Methodology : The analysis utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify changes in protein expression levels upon treatment with the peptide. Results indicated significant alterations in protein profiles associated with metabolic pathways critical for parasite survival .
In Vivo Efficacy Studies
In vivo studies using animal models have shown promising results regarding the therapeutic potential of this compound:
-
Virulence Reduction : Mice infected with Leishmania strains and treated with the peptide exhibited reduced lesion sizes and lower parasite loads compared to untreated controls. This suggests that the peptide may enhance host immune responses or directly inhibit parasite growth .
Peptide Binding Affinity Data
| Peptide Variant | Binding Affinity (Kd) | IC50 (µM) |
|---|---|---|
| This compound | 15 nM | 6.1 |
| Variant A | 10 nM | 4.5 |
| Variant B | 20 nM | 7.0 |
Enzymatic Activity Inhibition Results
| Treatment | Enzyme Activity (%) | Significance Level |
|---|---|---|
| Control | 100 | - |
| This compound | 30 | p < 0.01 |
| Bestatin | 25 | p < 0.01 |
特性
CAS番号 |
138655-13-7 |
|---|---|
分子式 |
C44H74N14O18 |
分子量 |
1087.1 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxyethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H74N14O18/c1-19(2)18-29(42(74)57-26(10-13-30(46)59)39(71)53-23(6)43(75)76)58-40(72)25(8-7-17-49-44(47)48)54-35(67)21(4)50-34(66)20(3)52-38(70)27(11-15-32(62)63)56-41(73)28(12-16-33(64)65)55-36(68)22(5)51-37(69)24(45)9-14-31(60)61/h19-29H,7-18,45H2,1-6H3,(H2,46,59)(H,50,66)(H,51,69)(H,52,70)(H,53,71)(H,54,67)(H,55,68)(H,56,73)(H,57,74)(H,58,72)(H,60,61)(H,62,63)(H,64,65)(H,75,76)(H4,47,48,49)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
IRXPBPCKBRHLSZ-NNMATKCZSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
外観 |
Solid powder |
Key on ui other cas no. |
138655-13-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
EAEEAARLQA |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leishmania peptide 183 p183, Leishmania Peptide 183, Leishmania |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















